2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5OS/c18-12-6-7-13(19)14(9-12)21-16(25)10-26-17-23-22-15(24(17)20)8-11-4-2-1-3-5-11/h1-7,9H,8,10,20H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNPJIXTQZNWDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazole ring. One common approach is the condensation of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol with chloroacetic acid in the presence of a suitable base, such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to achieve higher yields and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Scientific Research Applications
Biological Activities
Research indicates that triazole derivatives exhibit a variety of promising biological properties, including:
- Antibacterial Activity : Triazole compounds have been shown to possess significant antibacterial properties. Studies have demonstrated their effectiveness against various strains of bacteria, suggesting potential use in treating bacterial infections .
- Anticancer Properties : Several studies have highlighted the ability of triazole derivatives to induce apoptosis in cancer cells. The compound's structure allows it to interact with cellular pathways involved in cancer progression, making it a candidate for further development as an anticancer agent .
- Antiviral Effects : Triazoles are also being investigated for their antiviral properties. Some derivatives have shown efficacy against viral infections, indicating potential applications in antiviral drug development .
Synthesis and Derivatives
The synthesis of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide typically involves multi-step chemical reactions that include:
- Formation of the triazole ring through reactions involving hydrazine derivatives.
- Introduction of the benzyl and dichlorophenyl groups via nucleophilic substitution reactions.
This synthetic versatility allows for the creation of various derivatives that can be tailored for specific biological activities.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of triazole derivatives similar to this compound:
- Antiproliferative Evaluation : A study published in Molecules explored the antiproliferative effects of triazole derivatives on cancer cell lines. The findings indicated that certain modifications to the triazole structure enhanced their activity against specific cancer types .
- Synthesis Methodologies : Research has outlined various synthetic routes for creating triazole compounds. These methodologies often involve coupling reactions and the use of specific catalysts to improve yield and purity .
- Biological Testing : Comprehensive biological testing has been conducted on synthesized compounds to assess their effectiveness against bacterial strains and cancer cells. Results from these tests provide insights into structure-activity relationships that can guide future research.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Structural Variations in Triazole and Acetamide Substituents
Key structural analogs differ in substituents on the triazole ring and the aryl group of the acetamide. These variations influence lipophilicity, electronic properties, and steric effects, which are critical for biological activity.
Table 1: Structural and Molecular Comparison
Impact of Substituents on Physicochemical Properties
- Benzyl vs.
- Chlorophenyl Position : The 2,5-dichloro substitution (target compound) differs electronically and sterically from the 3,4-dichloro analog (), affecting receptor binding or metabolic stability.
- Steric Bulk : The naphthyl-substituted compound () has a molecular weight >500 g/mol, which may limit bioavailability compared to the target compound (~420 g/mol) .
Anti-Exudative Activity ()
A study on furan-substituted triazole acetamides (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The benzyl-substituted target compound may exhibit similar or enhanced activity due to increased lipophilicity, though empirical data are needed .
Drug-Like Parameter Optimization ()
Biological Activity
The compound 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.
- Molecular Formula : C11H13N5OS
- Molecular Weight : 263.32 g/mol
- CAS Number : 337487-57-7
The compound contains a triazole ring, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study by Abdel-Wahab et al. (2023) demonstrated that derivatives of triazoles show promising activity against various bacterial strains. The specific compound in focus has shown effectiveness against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer activities. In vitro studies have shown that compounds similar to This compound can induce apoptosis in cancer cells. For instance, a study published in Molecules highlighted that certain triazole derivatives triggered cell death in human cancer cell lines through the activation of apoptotic pathways .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes associated with disease processes. The compound has been evaluated as a potential inhibitor of certain enzymes involved in cancer progression and microbial resistance. The presence of the sulfanyl group enhances its ability to interact with enzyme active sites, which could lead to effective inhibition .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Triazole derivatives have been reported to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a controlled laboratory setting, researchers evaluated the anticancer potential of various triazole derivatives, including This compound . The study utilized several human cancer cell lines and measured cell viability post-treatment. Results indicated a significant decrease in cell viability at concentrations above 10 µM, with observed morphological changes consistent with apoptosis .
Q & A
Q. How can synergistic effects with existing therapeutics be systematically evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
